Pruritus Reduction vs. Placebo in Phase III PFIC Trial
In the pivotal 24-week, randomized, double-blind, placebo-controlled PEDFIC-1 trial (n=62), odevixibat treatment (40 μg/kg/day and 120 μg/kg/day doses pooled) achieved a 55% proportion of positive pruritus assessments (PPAs) compared with 30% for placebo (P=0.0038) [1]. PPAs were defined as a scratching score of ≤1 or at least a 1-point decline from baseline on a 5-point observer-reported outcome (ObsRO) scale [2]. This 25-percentage-point absolute difference provides direct, placebo-controlled evidence of odevixibat's symptomatic efficacy in PFIC, the primary approved indication.
| Evidence Dimension | Pruritus reduction response rate at 24 weeks |
|---|---|
| Target Compound Data | 55% (all doses pooled; n=42) |
| Comparator Or Baseline | Placebo: 30% (n=20) |
| Quantified Difference | Absolute difference: 25 percentage points; P=0.0038 |
| Conditions | PEDFIC-1 Phase III RCT; PFIC1 or PFIC2 patients; median age 3.2 years; 24-week treatment; ObsRO scratching score endpoint |
Why This Matters
This placebo-controlled evidence establishes odevixibat's baseline efficacy threshold for pruritus reduction, the primary driver of FDA and EMA approval and a key differentiator from non-pharmacologic or off-label interventions.
- [1] Thompson RJ, Arnell H, Artan R, et al. Odevixibat treatment in progressive familial intrahepatic cholestasis: a randomised, placebo-controlled, phase 3 trial. Lancet Gastroenterol Hepatol. 2022;7(9):830-842. View Source
- [2] JHEP Reports. Clinical results from the phase III odevixibat trial (Table 3). 2023. View Source
